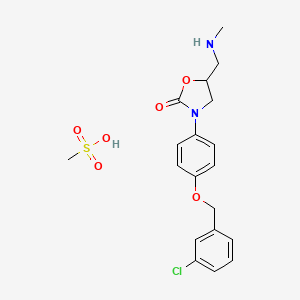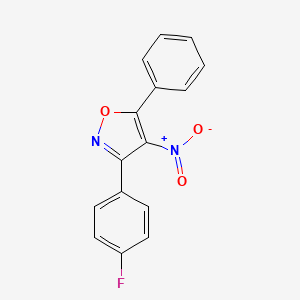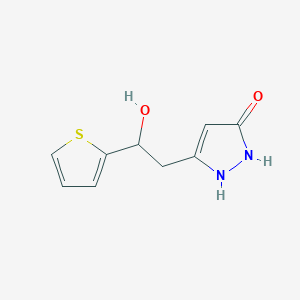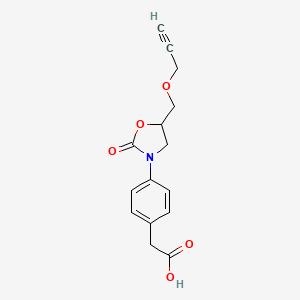
2-Oxazolidinone, 3-(4-carboxymethylphenyl)-5-(2-propynyloxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid is a complex organic compound that features an oxazolidinone ring, a phenyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the oxazolidinone intermediate with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling with the Phenyl Group: The final step involves coupling the oxazolidinone derivative with a phenyl acetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.
Substitution: The phenyl group and the acetic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies investigating the mechanisms of action of various biological processes, particularly those involving enzyme inhibition or receptor binding.
作用機序
The mechanism of action of 2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects. The prop-2-yn-1-yloxy group may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar structure.
Cycloserine: A compound with a similar oxazolidinone ring but different biological activity.
Uniqueness
2-(4-(2-Oxo-5-((prop-2-yn-1-yloxy)methyl)oxazolidin-3-yl)phenyl)acetic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which can confer additional chemical reactivity and biological activity compared to other oxazolidinone derivatives. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
43148-98-7 |
|---|---|
分子式 |
C15H15NO5 |
分子量 |
289.28 g/mol |
IUPAC名 |
2-[4-[2-oxo-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-3-yl]phenyl]acetic acid |
InChI |
InChI=1S/C15H15NO5/c1-2-7-20-10-13-9-16(15(19)21-13)12-5-3-11(4-6-12)8-14(17)18/h1,3-6,13H,7-10H2,(H,17,18) |
InChIキー |
SBQMWXMHHZYIMI-UHFFFAOYSA-N |
正規SMILES |
C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)
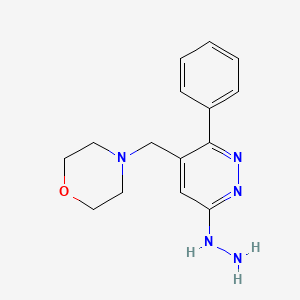

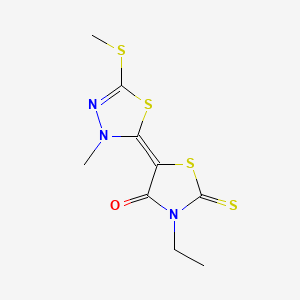



![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
